PKUMDL-WQ-2101

Descripción

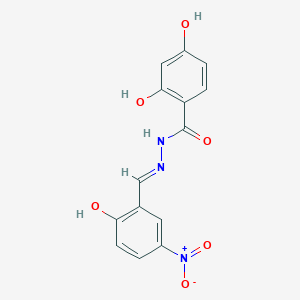

The exact mass of the compound 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is 317.06478508 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXONIXZPWKJHMW-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is PKUMDL-WQ-2101?

PKUMDL-WQ-2101: An Overview

Currently, there is no publicly available information regarding a compound, molecule, or research project with the designation "this compound". Searches for this term, as well as its potential constituent parts, have not yielded any relevant results in scientific literature, clinical trial databases, or other public repositories of scientific information.

This suggests that "this compound" may be one of the following:

-

An internal project code: The designation could be an internal identifier used by a research institution or pharmaceutical company that has not yet been disclosed publicly.

-

A very recent discovery: It might be a newly synthesized compound or a project initiated so recently that no information has been published or presented.

-

A misnomer or typographical error: The identifier could be incorrect.

Without any publicly accessible data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. Further information would be required to proceed with a detailed analysis.

Unraveling the Allosteric Inhibition of Serine Biosynthesis: A Technical Guide to PKUMDL-WQ-2101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancers. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further investigation.

Core Mechanism of Action: Allosteric Modulation of PHGDH

This compound functions as a negative allosteric modulator of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway, leading to decreased production of serine and downstream metabolites essential for cancer cell growth and proliferation.[2]

The binding of this compound to PHGDH is specific, and its inhibitory effect has been demonstrated in both enzymatic and cellular assays.[2] This allosteric mechanism offers potential advantages over competitive inhibitors, including higher specificity and reduced likelihood of off-target effects.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (μM) |

| This compound | PHGDH | 34.8[1] |

Table 2: Cellular Anti-tumor Activity (EC50 values)

| Cell Line | Cancer Type | PHGDH Expression | EC50 (μM) |

| MDA-MB-468 | Breast Cancer | Amplified | 7.7[1] |

| HCC70 | Breast Cancer | Amplified | 10.8[1] |

Signaling Pathway Inhibition

This compound targets the initial and rate-limiting step of the serine biosynthesis pathway. By inhibiting PHGDH, it prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This disruption has cascading effects on the production of serine and its subsequent conversion into other critical molecules like glycine and one-carbon units for nucleotide and lipid synthesis.

References

PKUMDL-WQ-2101: A Technical Guide to a Novel Allosteric Inhibitor of PHGDH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened reliance on specific metabolic pathways for their growth and proliferation. The de novo serine synthesis pathway has emerged as a critical metabolic node in various cancers, and its rate-limiting enzyme, 3-phosphoglycerate dehydrogenase (PHGDH), represents a promising therapeutic target. PKUMDL-WQ-2101 is a novel, rationally designed small molecule that acts as a negative allosteric modulator of PHGDH. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, and effects in preclinical cancer models. The information presented herein is intended to support further research and development of PHGDH inhibitors as a potential cancer therapeutic strategy.

Introduction

The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in the de novo serine synthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1] Upregulation of PHGDH is observed in a variety of cancers, including breast cancer and melanoma, and is associated with shorter progression-free survival and poorer overall survival.[1][2] By fueling the production of serine, PHGDH supports the synthesis of proteins, nucleotides, and lipids, and contributes to the maintenance of cellular redox balance, all of which are essential for rapid cell proliferation.[1] The critical role of PHGDH in cancer cell metabolism has made it an attractive target for the development of novel anticancer therapies.[3]

This compound is a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.[4] This mechanism can offer advantages in terms of specificity and can be effective even in the presence of high substrate concentrations. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways related to the characterization of this compound.

Quantitative Data

The inhibitory and anti-proliferative activities of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound against PHGDH

| Parameter | Value (μM) | Assay Type |

| IC50 | 34.8 ± 3.6 | Enzyme Inhibition Assay |

| Kd | 0.56 ± 0.10 | Surface Plasmon Resonance (SPR) |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Amplified | 7.70 |

| HCC70 | Amplified | 10.8 |

| MDA-MB-231 | Non-dependent | > 200 |

| ZR-75-1 | Non-dependent | > 200 |

| MCF-7 | Non-dependent | > 200 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the characterization of this compound.

PHGDH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PHGDH.

-

Principle: The activity of PHGDH is determined by measuring the rate of NADH production, which is a co-product of the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. The increase in NADH is monitored by a coupled reaction using diaphorase, which reduces a probe (e.g., resazurin) to a fluorescent product (resorufin).

-

Reaction Buffer: A typical reaction buffer consists of 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM 3-PG, and 20 μM NAD+.[5]

-

Procedure:

-

Recombinant human PHGDH enzyme is pre-incubated with varying concentrations of this compound (e.g., 0 to 200 μM) in the reaction buffer for a defined period (e.g., 30 minutes) at room temperature.[4]

-

The enzymatic reaction is initiated by the addition of the substrates, 3-PG and NAD+.

-

The fluorescence of resorufin is measured over time using a plate reader with excitation and emission wavelengths of approximately 544 nm and 590 nm, respectively.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between this compound and PHGDH.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to a ligand (PHGDH) immobilized on the chip.

-

Immobilization:

-

A sensor chip (e.g., CM5) is activated.

-

Recombinant human PHGDH is immobilized onto the sensor chip surface, typically via amine coupling.

-

-

Binding Analysis:

-

A running buffer (e.g., PBS with 0.005% P20 surfactant) is continuously flowed over the sensor surface to establish a stable baseline.

-

Different concentrations of this compound are injected over the surface, and the association is monitored in real-time.

-

The running buffer is then flowed over the surface to monitor the dissociation of the inhibitor.

-

The resulting sensorgrams are fitted to a suitable binding model to determine the dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the target engagement of this compound with PHGDH in a cellular context.

-

Principle: The binding of a ligand (this compound) to its target protein (PHGDH) can increase the thermal stability of the protein.

-

Procedure:

-

Intact cells (e.g., MDA-MB-468) are treated with either vehicle (DMSO) or this compound for a specific duration (e.g., 1 hour).

-

The cell suspensions are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes).

-

The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble PHGDH in the supernatant is quantified by Western blotting or other detection methods.

-

An increase in the amount of soluble PHGDH at higher temperatures in the presence of this compound indicates target engagement.

-

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the growth and survival of cancer cells.

-

Procedure (MTT Assay):

-

Cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[4]

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The EC50 values are calculated from the dose-response curves.

-

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Female NOD.CB17-Prkdcscid/J (NOD-SCID) mice are commonly used.[4]

-

Procedure:

-

MDA-MB-468 cells are injected into the mammary fat pad of the mice.[4]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered daily via intraperitoneal (i.p.) injection at dosages ranging from 5 to 20 mg/kg. The vehicle for administration is typically a solution such as DMSO diluted in saline or polyethylene glycol.

-

Tumor volumes are measured regularly (e.g., every two days) with calipers.[4]

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised and weighed.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Conclusion

This compound is a promising, well-characterized allosteric inhibitor of PHGDH with demonstrated activity in preclinical models of cancer. Its selective inhibition of PHGDH in cancer cells with an amplified serine synthesis pathway highlights the potential for a targeted therapeutic approach. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and to advance the development of other novel PHGDH inhibitors. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, with the ultimate goal of translating this promising preclinical candidate into a clinical reality.

References

- 1. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to PKUMDL-WQ-2101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details its chemical structure, mechanism of action, and biological activity, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound, with the chemical name 2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, is a small molecule inhibitor.[1] Its core structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁N₃O₆[1][2] |

| Molecular Weight | 317.25 g/mol [1][2] |

| CAS Number | 304481-72-9[1] |

| Purity | ≥98% (HPLC)[1] |

| Appearance | Light yellow to dark orange powder[2] |

| Solubility | Soluble to 100 mM in DMSO[1] |

| Storage | Store at -20°C[1] |

| SMILES | OC1=CC(O)=C(C(N/N=C/C2=CC(--INVALID-LINK--=O)=CC=C2O)=O)C=C1 |

Mechanism of Action

This compound functions as a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] By binding to an allosteric site on the enzyme, it inhibits the conversion of the glycolytic intermediate 3-phosphoglycerate (3PG) to 3-phosphohydroxypyruvate (3PHP).[3] This inhibition disrupts the serine synthesis pathway, which is often upregulated in cancer cells to support their proliferation.[3][4]

The following diagram illustrates the targeted signaling pathway:

Biological Activity and Efficacy

This compound demonstrates significant antitumor activity, particularly in cancer cell lines that overexpress PHGDH.[1] Its efficacy has been quantified through various in vitro and in vivo studies.

3.1. In Vitro Activity

The inhibitory activity of this compound against PHGDH and its cytotoxic effects on cancer cell lines are summarized below.

| Parameter | Cell Line | Value |

| IC₅₀ (PHGDH Inhibition) | - | 34.8 ± 3.6 μM[5] |

| EC₅₀ (Cell Viability) | MDA-MB-468 (Breast Cancer) | 7.70 μM[5] |

| HCC70 (Breast Cancer) | 10.8 μM[5] | |

| Binding Affinity (Kd) | - | 0.56 ± 0.10 μM[5] |

3.2. In Vivo Activity

Studies using xenograft models in mice have shown that this compound can inhibit the growth of tumors derived from MDA-MB-468 breast cancer cells.[1] These findings confirm the in vivo antitumor potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

4.1. PHGDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PHGDH.

-

Procedure:

-

Recombinant human PHGDH is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate, and the cofactor, NAD⁺.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

4.2. Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

EC₅₀ values are determined from the resulting dose-response curves.

-

4.3. In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

-

Procedure:

-

Immunocompromised mice are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-468).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives regular administration of this compound (e.g., via intraperitoneal injection).

-

Tumor volume and body weight are monitored throughout the study.

-

At the end of the study, tumors are excised and weighed for final analysis.

-

The following workflow diagram outlines the drug discovery and evaluation process for this compound:

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound = 98 HPLC 304481-72-9 [sigmaaldrich.com]

- 3. oaepublish.com [oaepublish.com]

- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Serine Synthesis Inhibition: A Technical Guide to PKUMDL-WQ-2101

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant metabolism of cancer cells presents a compelling target for therapeutic intervention. One such metabolic vulnerability lies in the de novo serine biosynthesis pathway, which is frequently upregulated in various malignancies to support rapid proliferation. Phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in this pathway, has emerged as a promising drug target. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKUMDL-WQ-2101, a novel, rationally designed allosteric inhibitor of PHGDH. We present a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of the pertinent signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the critical information necessary to explore the therapeutic potential of this compound and the broader field of serine metabolism inhibition.

Introduction

The reliance of cancer cells on altered metabolic pathways, a phenomenon first described by Otto Warburg, is now a well-established hallmark of cancer. The de novo synthesis of the amino acid L-serine plays a critical role in supporting tumor growth by contributing to nucleotide biosynthesis, folate metabolism, and the production of other non-essential amino acids.[1] The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2] Overexpression of PHGDH has been observed in a variety of cancers, including breast cancer, melanoma, and glioma, and is often associated with poor prognosis.[1] This has positioned PHGDH as an attractive therapeutic target for the development of novel anti-cancer agents.[1][3]

This compound is a potent and selective negative allosteric modulator of PHGDH.[4][5][6] Its discovery was the result of a structure-based drug design approach, identifying a novel allosteric binding site on the PHGDH enzyme.[1] This guide will delve into the technical details of this compound, providing a valuable resource for researchers interested in its further development and application.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line / Enzyme | Reference |

| IC50 (PHGDH Enzyme Inhibition) | 34.8 ± 3.6 µM | Wild-Type PHGDH | |

| Kd (Binding Affinity to PHGDH) | 0.56 ± 0.10 µM | Wild-Type PHGDH | [1] |

| EC50 (Cell Viability) | 7.70 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | [1][5][6] |

| 10.8 µM | HCC70 (PHGDH-amplified breast cancer) | [5][6] | |

| > 200 µM | MDA-MB-231 (PHGDH non-dependent) | [1] | |

| > 200 µM | ZR-75-1 (PHGDH non-dependent) | [1] | |

| > 200 µM | MCF-7 (PHGDH non-dependent) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Dose & Schedule | Outcome | Reference |

| MDA-MB-468 Xenograft (NOD.CB17-Prkdcscid/J mice) | 5-20 mg/kg, intraperitoneal injection, once daily for 30 days | Substantial inhibition of tumor growth | [1] |

| MDA-MB-231 Xenograft (NOD.CB17-Prkdcscid/J mice) | Not specified | No effect on tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound (2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide)

This protocol is adapted from established methods for the synthesis of benzohydrazide derivatives.[2][7][8]

Step 1: Synthesis of 2,4-Dihydroxybenzohydrazide

-

To a solution of methyl 2,4-dihydroxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum to yield 2,4-dihydroxybenzohydrazide.

Step 2: Synthesis of this compound

-

Dissolve 2,4-dihydroxybenzohydrazide (1 equivalent) in methanol.

-

Add 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) to the solution.

-

The mixture is stirred at room temperature for 1 hour.[7]

-

The resulting yellow precipitate (this compound) is collected by filtration, washed with methanol, and dried under vacuum.

PHGDH Enzyme Inhibition Assay

This protocol is based on a coupled-enzyme assay that monitors the production of NADH.[1][9][10]

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 1 mM hydrazine sulfate.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add recombinant human PHGDH enzyme to the reaction buffer. Add varying concentrations of this compound (e.g., 0 to 200 µM) to the wells.[1] Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing 3-phosphoglycerate (3-PG) and NAD+.

-

Signal Detection: The production of NADH is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin by diaphorase).[9]

-

Data Analysis: Measure the fluorescence or absorbance over time using a plate reader. Calculate the initial reaction velocities and determine the IC50 value of this compound by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of this compound on cancer cell viability.[1][11]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCC70) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) for 72 hours.[1]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]

-

Cell Implantation: Subcutaneously inject MDA-MB-468 cells into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 5-20 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 30 days).[12]

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology). Compare the tumor growth between the treatment and control groups to assess the efficacy of this compound.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancer metabolism. As a rationally designed allosteric inhibitor of PHGDH, it demonstrates potent and selective activity against cancer cells with an upregulated serine biosynthesis pathway. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in a clinical setting. The continued study of this compound and other inhibitors of serine metabolism holds great promise for the future of cancer treatment.

References

- 1. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDA-MB-468 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 5. rndsystems.com [rndsystems.com]

- 6. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 7. 2,4-Dihydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Activity of PKUMDL-WQ-2101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). The document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound functions as a negative allosteric modulator of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the PHGDH enzyme.[3] This binding event induces a conformational change that inhibits the enzyme's catalytic activity, thereby blocking the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4] Consequently, this disrupts the entire serine synthesis pathway, which is crucial for the proliferation of certain cancer cells that have an amplified expression of PHGDH.[3][4][5]

The inhibition of this pathway has significant downstream effects, as serine is a vital precursor for the synthesis of proteins, nucleic acids, and lipids.[5] By impeding serine production, this compound effectively curtails the metabolic resources required for rapid cell growth and proliferation in PHGDH-dependent cancers.[3]

Quantitative Biological Activity Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency as a PHGDH inhibitor and its selective antitumor activity in cancer cell lines that overexpress PHGDH.

| Parameter | Value | Description | Reference |

| Enzymatic Inhibition | |||

| IC₅₀ | 34.8 ± 3.6 μM | Concentration for 50% inhibition of PHGDH enzymatic activity. | [1][2][3] |

| Binding Affinity | |||

| Kd | 0.56 ± 0.10 μM | Dissociation constant, indicating the binding affinity to PHGDH. | [3] |

| Cellular Activity (EC₅₀) | |||

| MDA-MB-468 | 7.70 μM | Effective concentration for 50% growth inhibition in a PHGDH-amplified breast cancer cell line. | [1][2][3] |

| HCC70 | 10.8 μM | Effective concentration for 50% growth inhibition in a PHGDH-amplified breast cancer cell line. | [1][2][3] |

| MDA-MB-231 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |

| ZR-75-1 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |

| MCF-7 | > 200 μM (Weak) | Weak bioactivity in a PHGDH non-dependent breast cancer cell line. | [3] |

Note: IC₅₀ (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half.[6] EC₅₀ (Effective Concentration 50) is the concentration of a drug that gives a half-maximal response.[6]

Experimental Protocols

The biological activity of this compound was determined using a series of established in vitro and in vivo experimental protocols.

This assay determines the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, HCC70, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period, typically 72 hours.[3]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Analysis: The EC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3]

This assay evaluates the efficacy of the compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J) are used.

-

Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice to establish tumors.[3]

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, often via intraperitoneal (i.p.) injection, on a regular schedule.[3]

-

Tumor Monitoring: Tumor size is measured periodically using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Analysis: The antitumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups.[3]

This method confirms that the compound inhibits the serine biosynthesis pathway in cells.

-

Cell Culture and Treatment: Cancer cells are cultured and treated with this compound for a specified duration (e.g., 24 hours).[3]

-

Isotope Labeling: The standard glucose in the medium is replaced with U-13C-glucose, a stable isotope-labeled form of glucose.[3]

-

Metabolite Extraction: After a period of incubation with the labeled glucose, intracellular metabolites are extracted from the cells.

-

LC-MS Analysis: The extracted metabolites are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of 13C into serine and other downstream metabolites like glycine.

-

Data Analysis: A reduction in 13C-labeled serine in the treated cells compared to control cells confirms the inhibition of the de novo serine synthesis pathway from glucose.[3]

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH. It demonstrates significant antitumor activity, particularly in cancer cells with amplified PHGDH expression, by disrupting the de novo serine biosynthesis pathway. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for targeting metabolic vulnerabilities in cancer.[3] The detailed experimental protocols provide a framework for further investigation and development of this and similar compounds.

References

- 1. PKUMDL WQ 2101 (6580) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Allosteric Inhibition of PHGDH by PKUMDL-WQ-2101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel, selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, which is often upregulated in various cancers to support rapid proliferation. This compound represents a significant advancement in the structure-based design of allosteric inhibitors with demonstrated in vivo anti-tumor activity.

Core Concepts: The Serine Synthesis Pathway and PHGDH

The serine biosynthesis pathway plays a crucial role in cellular anabolism by converting the glycolytic intermediate 3-phosphoglycerate (3-PG) into serine.[1][2] Serine and its downstream metabolites are essential for the synthesis of proteins, nucleotides, and lipids, all of which are vital for proliferating cells.[3][4] PHGDH catalyzes the first and rate-limiting step in this pathway: the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[5][6] Due to its pivotal role, PHGDH is an attractive therapeutic target for cancers that exhibit elevated expression of this enzyme.[5][7]

This compound: A Profile of a Novel Allosteric Inhibitor

This compound is a potent and selective negative allosteric modulator of PHGDH.[8] It was discovered through a structure-based design approach and has demonstrated significant anti-tumor activity in preclinical models.[9]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and related compounds.

| Compound | Parameter | Value | Notes |

| This compound | IC50 (Enzyme Inhibition) | 34.8 ± 3.6 μM | Against wild-type PHGDH.[9] |

| Kd (Binding Affinity) | 0.56 ± 0.10 μM | Determined by Surface Plasmon Resonance (SPR).[9] | |

| EC50 (Cell Viability) | 7.7 μM | In MDA-MB-468 breast cancer cells.[8] | |

| 10.8 μM | In HCC-70 breast cancer cells.[8] | ||

| PKUMDL-WQ-2201 | IC50 (Enzyme Inhibition) | 35.7 ± 8.6 μM | A structurally related allosteric inhibitor.[9] |

| EC50 (Cell Viability) | 7.7 μM | In MDA-MB-468 breast cancer cells.[10] | |

| 10.8 μM | In HCC70 breast cancer cells.[10] | ||

| CBR-5884 | EC50 (Cell Viability) | > 10 μM | In serine-replete media.[9] |

| NCT-503 | EC50 (Cell Viability) | < 10 μM | In serine-replete media.[9] |

| PHGDH Mutant | This compound IC50 | Max Inhibition |

| Wild-Type | 34.8 ± 3.6 μM | 67% |

| R134A | 141 ± 4 μM | 49% |

| K57A/T59A | 128 ± 10 μM | 47% |

Mechanism of Action

This compound functions as a non-NAD+ competing allosteric inhibitor.[9][10] It binds to a specific allosteric site on PHGDH, designated as site I, which is distinct from the active site.[9] This binding event induces a conformational change in the enzyme that limits the movement of key residues, thereby inhibiting its catalytic activity.[9] Mutagenesis studies have confirmed the importance of residues such as R134, K57, and T59 in the binding of this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

PHGDH Enzymatic Assay

The activity of PHGDH is typically determined by monitoring the production of NADH, a co-product of the oxidation of 3-PG.[5]

Principle: The increase in NADH concentration is measured spectrophotometrically by the increase in absorbance at 340 nm. A coupled assay using diaphorase can be employed for enhanced sensitivity, where NADH reduces a probe to generate a colorimetric or fluorescent signal.[5]

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NAD+, and the substrate 3-phosphoglycerate.

-

Enzyme Addition: Add purified PHGDH enzyme to initiate the reaction.

-

Inhibitor Testing: For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

-

Data Acquisition: Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by fitting the dose-response data to a suitable model.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein in real-time.

Protocol:

-

Chip Preparation: Immobilize purified PHGDH onto a sensor chip.

-

Analyte Injection: Inject a series of concentrations of this compound over the chip surface.

-

Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.

-

Data Analysis: Analyze the association and dissociation kinetics to determine the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein within a cellular context.

Principle: The binding of a ligand, such as this compound, can stabilize the target protein (PHGDH), leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble PHGDH at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Compare the melting curves of PHGDH in the presence and absence of the inhibitor to determine the thermal shift.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in animal models.

Protocol:

-

Tumor Implantation: Implant human cancer cells that overexpress PHGDH (e.g., MDA-MB-468) subcutaneously into immunodeficient mice.

-

Treatment: Once tumors reach a palpable size, treat the mice with this compound or a vehicle control via intraperitoneal injection or another appropriate route.

-

Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as western blotting or metabolomics.

Conclusion

This compound is a promising, selective allosteric inhibitor of PHGDH with demonstrated anti-tumor activity. Its well-characterized mechanism of action and efficacy in preclinical models highlight the potential of targeting the serine biosynthesis pathway in cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in this field. Further investigation into the clinical potential of this compound and similar compounds is warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine Synthesis via PHGDH Is Essential for Heme Production in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Target Validation of PKUMDL-WQ-2101: An Allosteric Inhibitor of PHGDH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2101, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). The document outlines the mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: Targeting Cancer Metabolism

A critical hallmark of cancer is the reprogramming of cellular metabolism to sustain rapid proliferation and growth. The de novo serine biosynthesis pathway is one such metabolic route frequently upregulated in various cancers, including breast cancer, melanoma, and lung cancer. The first and rate-limiting enzyme in this pathway, 3-Phosphoglycerate Dehydrogenase (PHGDH), catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[1][2] Overexpression of PHGDH is associated with increased cell proliferation, metastasis, and poor patient prognosis, making it a compelling therapeutic target for anti-cancer drug development.[2] this compound is a rationally designed small molecule that acts as a negative allosteric modulator of PHGDH, demonstrating anti-tumor activity in preclinical models.[3][4]

Mechanism of Action

This compound functions as a selective, negative allosteric modulator of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a distinct site on the enzyme, inducing a conformational change that alters its catalytic activity.[3] This allosteric inhibition of PHGDH by this compound effectively blocks the serine biosynthesis pathway at its initial step, thereby depriving cancer cells of a crucial building block for proteins, nucleic acids, and lipids.[2][3] The specific binding to an allosteric site was confirmed through structure-based design and experimental validation.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Enzyme Inhibition and Binding Affinity of this compound against PHGDH

| Parameter | Value | Description |

| IC₅₀ | 34.8 ± 3.6 μM[3] | The half maximal inhibitory concentration against PHGDH enzyme activity. Another measurement found an IC₅₀ of 28.1 ± 1.3 μM.[3] |

| K_d | 0.56 ± 0.10 μM[3] | The dissociation constant, indicating the binding affinity of this compound to PHGDH. |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC₅₀ (μM) | Selectivity Notes |

| MDA-MB-468 | Amplified | 7.70[3][4] | Highly sensitive to this compound. |

| HCC70 | Amplified | 10.8[3][4] | Demonstrates potent anti-proliferative effects. |

| MDA-MB-231 | Non-dependent | > 30 μM (approx.)[3] | 3- to 4-fold less active compared to MDA-MB-468.[3] |

| ZR-75-1 | Non-dependent | > 80 μM (approx.)[3] | 8- to 12-fold less active compared to MDA-MB-468.[3] |

| MCF-7 | Non-dependent | > 100 μM (approx.)[3] | 14- to 20-fold less active compared to MDA-MB-468.[3] |

Key Experimental Protocols

PHGDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PHGDH enzymatic activity.

-

Methodology: The assay measures the rate of NADH production, a product of the PHGDH-catalyzed reaction.

-

Recombinant human PHGDH is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by adding the substrates, 3-phosphoglycerate (3-PG) and NAD⁺.

-

The increase in NADH fluorescence or absorbance is monitored over time using a plate reader.

-

The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.

-

Cell Viability and Proliferation Assays

-

Objective: To evaluate the effect of this compound on the viability and growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines, both with and without PHGDH amplification, are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 6 days).

-

Cell viability is assessed using colorimetric assays such as MTT or resazurin, or by direct cell counting.

-

The half-maximal effective concentration (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular Target Engagement Assay (Chemical Pulldown)

-

Objective: To confirm the direct binding of this compound to PHGDH within a cellular context.

-

Methodology:

-

A biotinylated version of this compound or a similar analog is synthesized.

-

The probe is incubated with cell lysates from PHGDH-amplified cells (e.g., MDA-MB-468).

-

Streptavidin-coated beads are used to pull down the biotinylated probe along with any bound proteins.

-

The captured proteins are eluted and identified by Western blotting using an anti-PHGDH antibody.

-

Stable Isotope Tracing of Serine Biosynthesis

-

Objective: To confirm that this compound inhibits the serine biosynthesis pathway in cells.

-

Methodology:

-

PHGDH-amplified cells are treated with this compound or a vehicle control.

-

The standard glucose in the cell culture medium is replaced with uniformly labeled ¹³C-glucose (U-¹³C-glucose).

-

After a 24-hour incubation period, intracellular metabolites are extracted.

-

The extracts are analyzed by mass spectrometry to measure the incorporation of ¹³C into serine and glycine. A reduction in ¹³C-labeled serine and glycine in treated cells indicates inhibition of the pathway.[3]

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

PHGDH-amplified human cancer cells (e.g., MDA-MB-468) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) for a defined period (e.g., 30 days).

-

Tumor volume is measured regularly throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[3]

-

Visualizations

Serine Biosynthesis Pathway Inhibition

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the inhibitory action of this compound on PHGDH.

Caption: Inhibition of PHGDH by this compound blocks the first step of serine synthesis.

Experimental Validation Workflow

The following workflow outlines the logical progression of experiments for the target validation of this compound.

Caption: A stepwise approach for validating the target and mechanism of this compound.

Conclusion

The comprehensive target validation of this compound confirms its role as a potent and selective allosteric inhibitor of PHGDH. Biochemical and cellular assays demonstrate its ability to inhibit the enzymatic activity of PHGDH and suppress the growth of cancer cells that are dependent on the serine biosynthesis pathway.[3] Furthermore, in vivo studies have validated its anti-tumor efficacy.[3][4] These findings establish this compound as a valuable chemical probe for studying serine metabolism and a promising starting point for the development of novel anti-cancer therapeutics targeting this pathway.[3]

References

- 1. oaepublish.com [oaepublish.com]

- 2. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

The Role of PKUMDL-WQ-2101 in Serine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PKUMDL-WQ-2101, a novel, rationally designed allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route often upregulated in cancer to support rapid proliferation. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines relevant experimental methodologies, and visualizes the associated biochemical pathways. The information presented herein is intended to support further research and drug development efforts targeting serine metabolism in oncology and other therapeutic areas.

Introduction to Serine Biosynthesis and PHGDH

The de novo serine biosynthesis pathway is a crucial metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of L-serine.[1][2] This pathway is not only essential for the production of serine, a non-essential amino acid, but also for the generation of a host of other critical biomolecules required for cell growth and proliferation, including nucleotides, lipids, and glutathione.[1] The first and rate-limiting step of this pathway is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP).[1][2]

In numerous cancers, the expression and activity of PHGDH are significantly elevated, correlating with poor prognosis.[3] This metabolic reprogramming allows cancer cells to sustain their high demand for serine and its downstream metabolites, thereby fueling rapid biomass accumulation.[3][4] Consequently, PHGDH has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[3][4]

This compound: A Selective Allosteric Inhibitor of PHGDH

This compound is a small molecule inhibitor that was rationally designed to selectively target PHGDH.[3][5] Unlike competitive inhibitors that bind to the active site, this compound is a negative allosteric modulator.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific allosteric site on the PHGDH enzyme, designated as Site I.[1][5] This binding event induces a conformational change in the enzyme, stabilizing it in an inactive state.[1][5] By locking PHGDH in this inactive conformation, this compound prevents the enzyme from effectively binding its substrate, 3-phosphoglycerate, and catalyzing its conversion to 3-phosphohydroxypyruvate.[1][5] This allosteric inhibition effectively blocks the entire de novo serine biosynthesis pathway at its initial and rate-limiting step.[5] The binding of this compound to Site I is facilitated by the formation of hydrogen-bond networks with key residues such as R134, K57, and T59.[1]

References

- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

PKUMDL-WQ-2101: A Technical Guide to its Role in Cancer Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway. This document details the mechanism of action, preclinical data, and experimental protocols relevant to the study of this compound in the context of cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often upregulated in cancer is the de novo serine biosynthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, diverting the glycolytic intermediate 3-phosphoglycerate into serine and downstream metabolites essential for nucleotide, lipid, and protein synthesis, as well as for maintaining redox homeostasis. Consequently, PHGDH has emerged as a promising therapeutic target in various cancers that exhibit elevated expression or activity of this enzyme. This compound is a rationally designed, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in preclinical models of PHGDH-dependent cancers.

Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, leading to a reduction in its catalytic activity. By inhibiting PHGDH, this compound effectively blocks the de novo synthesis of serine, thereby depriving cancer cells of a critical nutrient source and disrupting downstream metabolic processes that are vital for their growth and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Description |

| IC50 | 34.8 µM | The half-maximal inhibitory concentration against PHGDH enzyme activity. |

| Cell Line | Cancer Type | PHGDH Status | EC50 |

| MDA-MB-468 | Breast Cancer | Amplified | 7.7 µM |

| HCC-70 | Breast Cancer | Amplified | 10.8 µM |

Signaling Pathway

The serine biosynthesis pathway is intricately linked with other key metabolic pathways, including glycolysis and one-carbon metabolism. Inhibition of PHGDH by this compound has cascading effects on these interconnected pathways.

Caption: Serine biosynthesis pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PHGDH Enzyme Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of this compound against PHGDH.

Materials:

-

Recombinant human PHGDH enzyme

-

This compound

-

3-Phosphoglycerate (3-PG)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Diaphorase

-

Resazurin

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.1% BSA

-

96-well black microplates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer containing recombinant PHGDH enzyme to each well.

-

Add 10 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in the assay buffer.

-

Initiate the enzymatic reaction by adding 40 µL of the substrate mix to each well.

-

Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

PHGDH-amplified (e.g., MDA-MB-468) and non-amplified (e.g., MDA-MB-231) breast cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol details the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

MDA-MB-468 cells

-

Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Matrigel

-

Sterile PBS

-

Calipers

Procedure:

-

Culture MDA-MB-468 cells to ~80% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice daily via oral gavage or intraperitoneal injection.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

In Vitro Profile of PKUMDL-WQ-2101: A Technical Guide

Introduction: PKUMDL-WQ-2101 is a rationally designed, selective negative allosteric modulator of Phosphoglycerate Dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation.[2][3] By binding to an allosteric site, this compound inhibits the enzymatic conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), thereby suppressing the entire pathway and selectively targeting cancer cells dependent on this metabolic route.[2][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Quantitative Bioactivity Data

The inhibitory effects of this compound have been quantified through enzymatic assays to determine its direct effect on PHGDH and through cell-based assays to measure its anti-proliferative activity in cancer cell lines.

Table 1: Enzymatic Inhibition and Binding Affinity

| Parameter | Value (μM) | Description |

| IC₅₀ | 34.8 ± 3.6 | The half-maximal inhibitory concentration against PHGDH enzyme activity.[4] |

| K_d_ | 0.56 ± 0.10 | The equilibrium dissociation constant, indicating binding affinity to PHGDH.[4] |

Table 2: Cellular Anti-proliferative Activity (EC₅₀)

The compound shows significant selectivity for cancer cell lines that have amplified levels of PHGDH.[4]

| Cell Line | Cancer Type | PHGDH Status | EC₅₀ (μM) |

| MDA-MB-468 | Breast Cancer | Amplified | 7.70 |

| HCC70 | Breast Cancer | Amplified | 10.8 |

| MDA-MB-231 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |

| ZR-75-1 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |

| MCF-7 | Breast Cancer | Non-dependent | > 200 (Weak Bioactivity) |

Data sourced from multiple references.[4]

Signaling Pathway Analysis

This compound targets a critical node linking glycolysis to amino acid synthesis. The diagram below illustrates the de novo serine biosynthesis pathway and the specific point of inhibition by the compound.

Caption: Mechanism of this compound in the serine biosynthesis pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below for reproducibility.

PHGDH Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and its inhibition.[3]

-

Reaction Mixture Preparation : Prepare a master mix in a buffer containing 30 mM Tris (pH 8.0) and 1 mM EDTA.

-

Component Addition : In a 96-well plate, add the following components for a final volume of 100 μL per well:

-

3-Phosphoglycerate (3-PG): 0.1 mM

-

NAD⁺: 20 μM

-

Hydrazine sulfate: 1 mM (to prevent product inhibition)

-

Resazurin: 0.1 mM (fluorescent indicator)

-

Diaphorase: 0.0001 enzyme units

-

This compound or vehicle control at desired concentrations.

-

-

Initiation : Add purified PHGDH enzyme to initiate the reaction.

-

Incubation : Incubate the plate at room temperature.

-

Measurement : Monitor the increase in Resorufin fluorescence using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

Data Analysis : Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blotting for PHGDH Expression

This workflow is used to confirm the expression levels of the target protein, PHGDH, in various cell lines.[4]

Caption: Standard experimental workflow for Western Blot analysis.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-468, HCC70) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 μM) in a dose-dependent manner. Include a vehicle-only control (e.g., DMSO).

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin) to each well according to the manufacturer's instructions.

-

Measurement : Read the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Data Analysis : Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate EC₅₀ values by fitting the data to a dose-response curve.

Stable Isotope Tracing

This method confirms that this compound inhibits the serine synthesis pathway within intact cells.[4]

-

Cell Culture and Treatment : Culture cells (e.g., SKOV3) in standard media. Treat one group with this compound (e.g., 37 μM) and another with a vehicle control for 24 hours.

-

Isotope Labeling : Replace the medium with a medium containing U-¹³C-glucose and continue incubation.

-

Metabolite Extraction : After a set period (e.g., 8-24 hours), harvest the cells and perform a polar metabolite extraction (e.g., using a cold methanol/water/chloroform mixture).

-

LC-MS Analysis : Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the incorporation of ¹³C into serine, glycine, and other related metabolites.

-

Data Analysis : Compare the fraction of ¹³C-labeled serine and glycine in the treated versus control cells to quantify the reduction in pathway flux.

References

- 1. PKUMDL WQ 2101 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 2. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of PKUMDL-WQ-2101: A Technical Overview for Drug Development Professionals

An In-Depth Analysis of Preclinical Xenograft Models

This technical guide provides a comprehensive overview of the in vivo efficacy of PKUMDL-WQ-2101, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), in xenograft models. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative data, and the underlying mechanism of action.

Executive Summary

This compound is a selective, non-NAD⁺-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] Preclinical studies have demonstrated its potent anti-tumor activity, particularly in cancer models with PHGDH gene amplification. This document synthesizes the available data on the in vivo efficacy of this compound in relevant xenograft models, providing a foundational resource for further research and development.

Mechanism of Action: Targeting Serine Synthesis

This compound exerts its anti-tumor effects by specifically binding to an allosteric site on the PHGDH enzyme, leading to its inhibition.[2] This disruption of the de novo serine synthesis pathway has profound downstream effects on cancer cell metabolism, impacting nucleotide synthesis, one-carbon metabolism, and redox balance, ultimately leading to cell cycle arrest and reduced tumor growth.[1]

Below is a diagram illustrating the targeted signaling pathway:

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in xenograft models using human breast cancer cell lines with differential PHGDH expression. The key findings from these studies are summarized below.

Data Presentation

Table 1: Summary of In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (PHGDH Enzyme Inhibition) | 34.8 µM | - | [1] |

| EC₅₀ (Cell Viability) | 7.70 µM | MDA-MB-468 (PHGDH-amplified) | [2] |

| 10.8 µM | HCC70 (PHGDH-amplified) | [2] | |

| >200 µM | MDA-MB-231, ZR-75-1, MCF-7 (PHGDH non-dependent) | [2] |

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Description |

| Animal Model | NOD.CB17 Scid/J mice |

| Cell Lines | MDA-MB-468 (PHGDH-amplified), MDA-MB-231 (PHGDH non-dependent) |

| Tumor Implantation | Orthotopic (fourth mammary fat pad) |

| Treatment | This compound |

| Dosage | 5, 10, and 20 mg/kg/day |

| Administration | Intraperitoneal (i.p.) injection |

| Treatment Duration | 30 days |

| Outcome (MDA-MB-468) | Substantial inhibitory effects on tumor growth compared to vehicle control. A dose-dependent response was observed. |

| Outcome (MDA-MB-231) | No significant effect on tumor growth compared to vehicle control. |

| Tolerability | No significant changes in mouse body weight were observed during the treatment period. |

Note: Specific quantitative tumor growth inhibition percentages and tumor volume curves are not publicly available in the reviewed literature. The assessment of "substantial inhibitory effects" is based on the qualitative descriptions in the cited publication.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Xenograft Model Development and Drug Administration

The following diagram outlines the workflow for the xenograft studies:

Protocol Details:

-

Cell Lines: MDA-MB-468 (PHGDH-amplified) and MDA-MB-231 (PHGDH non-dependent) human breast cancer cell lines were used.

-

Animal Model: Female NOD.CB17 Scid/J mice were utilized for the xenograft studies.

-

Tumor Implantation: Cells were injected into the fourth mammary fat pad of the mice.

-

Tumor Monitoring: Tumor volumes were monitored every two days.

-

Randomization and Treatment: When the average tumor volume reached approximately 30 mm³, the mice were randomized into treatment groups.

-

Drug Administration: this compound was administered daily via intraperitoneal injection at doses of 5, 10, and 20 mg/kg for 30 days. A vehicle control group was also included.

-

Endpoint Measurement: Tumor volumes and mouse body weights were measured throughout the study to assess efficacy and tolerability.

Conclusion and Future Directions

The available preclinical data strongly support the in vivo efficacy of this compound in suppressing the growth of PHGDH-amplified breast cancer xenografts. The selectivity of its action on tumors dependent on the de novo serine synthesis pathway, coupled with its good tolerability in animal models, positions this compound as a promising candidate for further development.

Future research should focus on:

-

Obtaining more detailed pharmacokinetic and pharmacodynamic data.

-

Evaluating the efficacy of this compound in a broader range of cancer models with PHGDH amplification.

-

Investigating potential combination therapies to enhance anti-tumor activity.

This technical guide provides a solid foundation for these next steps, consolidating the current knowledge on the in vivo performance of this novel PHGDH inhibitor.

References

PKUMDL-WQ-2101: A Technical Guide for Researchers